4,5-Dimethyl-3-methylideneoxolan-2-one
Description
4,5-Dimethyl-3-methylideneoxolan-2-one is a cyclic ester (lactone) belonging to the dioxolanone family. Its IUPAC name indicates a five-membered oxolan-2-one ring substituted with methyl groups at positions 4 and 5 and a methylidene (=CH2) group at position 3. The methylidene moiety introduces a site of unsaturation, rendering the compound reactive toward electrophilic or cycloaddition reactions.
Properties
CAS No. |
20050-18-4 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4,5-dimethyl-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C7H10O2/c1-4-5(2)7(8)9-6(4)3/h4,6H,2H2,1,3H3 |
InChI Key |
GWSGIIGWNQXFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=O)C1=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: 4,4-Dimethyl-5-methylideneoxolan-2-one
The isomer 4,4-Dimethyl-5-methylideneoxolan-2-one ( ) differs in substituent positioning, with methyl groups at both positions 4 and a methylidene at position 4. This structural variation alters ring strain and electronic distribution:
- Electronic Effects : The methylidene group at position 5 may shift electron density toward the carbonyl oxygen, slightly reducing electrophilicity compared to the target compound.
- Reactivity : The target compound’s methylidene at position 3 could offer more favorable orbital alignment for [4+2] cycloadditions than the isomer.
| Property | 4,5-Dimethyl-3-methylideneoxolan-2-one | 4,4-Dimethyl-5-methylideneoxolan-2-one |
|---|---|---|
| Substituents | 4,5-diMe; 3-methylidene | 4,4-diMe; 5-methylidene |
| Predicted Reactivity | Higher at position 3 | Moderate at position 5 |
| Steric Hindrance | Moderate | High |
Aromatic Derivatives: 4,5-Diphenyl-1,3-dioxolan-2-one
Aromatic analogs like 4,5-diphenyl-1,3-dioxolan-2-one ( ) feature phenyl substituents instead of methyl groups. Key differences include:
- Electronic Environment : Phenyl groups are electron-withdrawing via conjugation, reducing electron density at the carbonyl group and increasing electrophilicity compared to methyl-substituted analogs.
- Steric Effects : Bulky phenyl groups hinder ring-opening reactions, as seen in slower nucleophilic acyl substitutions.
- Applications: Aromatic derivatives are often used as monomers for high-performance polymers, whereas methyl-substituted lactones may prioritize reactivity over stability.
Complex Substituted Analogs: Hydroxy- and Methoxy-Derivatives
Compounds such as 4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one ( ) introduce polar functional groups:
- Hydrogen Bonding : Hydroxy and methoxy groups enable hydrogen bonding, enhancing solubility in polar solvents—a contrast to the hydrophobic 4,5-dimethyl analog.
- Acidity : The hydroxy group increases acidity (pKa ~10–12), enabling deprotonation under basic conditions, whereas the target compound lacks acidic protons.
- Oxidative Stability : Methoxy groups may improve resistance to oxidation compared to methylidene-containing lactones.
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